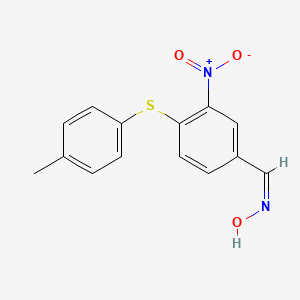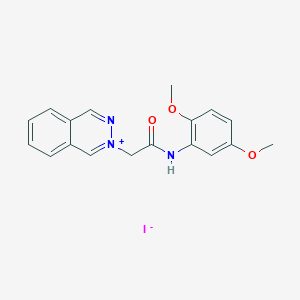
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is a complex organic compound that belongs to the class of phthalazinium salts This compound is characterized by the presence of a phthalazin-2-ium core, which is substituted with a 2-oxoethyl group and a 2,5-dimethoxyphenylamino group The iodide ion serves as the counterion to balance the charge of the phthalazinium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide typically involves a multi-step process:
Formation of the Phthalazin-2-ium Core: The phthalazin-2-ium core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and hydrazine derivatives, under acidic conditions.
Introduction of the 2-Oxoethyl Group: The 2-oxoethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by the 2-oxoethyl moiety.
Attachment of the 2,5-Dimethoxyphenylamino Group: The 2,5-dimethoxyphenylamino group can be attached via an amination reaction, where the amino group reacts with an appropriate electrophile.
Formation of the Iodide Salt: The final step involves the formation of the iodide salt by reacting the phthalazinium cation with an iodide source, such as potassium iodide or sodium iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (e.g., temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis reactions can lead to the cleavage of bonds and formation of corresponding acids or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Hydrolysis: Acidic or basic conditions, along with water or alcohols, are typically used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, substitution may yield various substituted derivatives, and hydrolysis may yield acids or alcohols.
Scientific Research Applications
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or photonic materials.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Chemical Synthesis: It can serve as an intermediate or building block in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium chloride
- 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium bromide
- 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium sulfate
Uniqueness
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and biological activity. Compared to its chloride, bromide, and sulfate counterparts, the iodide salt may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research and industrial applications.
Properties
CAS No. |
522629-51-2 |
|---|---|
Molecular Formula |
C18H18IN3O3 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide |
InChI |
InChI=1S/C18H17N3O3.HI/c1-23-15-7-8-17(24-2)16(9-15)20-18(22)12-21-11-14-6-4-3-5-13(14)10-19-21;/h3-11H,12H2,1-2H3;1H |
InChI Key |
PFOXYQKRZICEHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



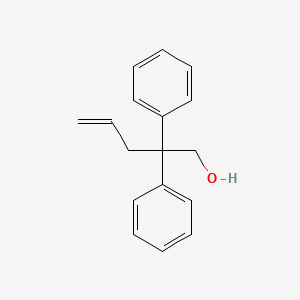
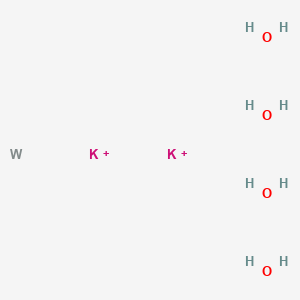
![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)
![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14116024.png)


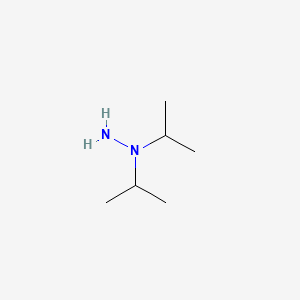
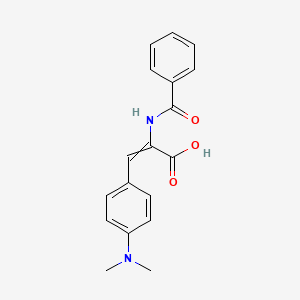
![tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B14116042.png)
![3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel](/img/structure/B14116047.png)
